BMS-599626 Hydrochloride

CNS penetration blood-brain barrier pharmacokinetics

Select BMS-599626 HCl for CNS-penetrant HER2/EGFR inhibition. Non-substrate for P-gp/BCRP efflux transporters, delivering 8.3× higher brain-to-plasma exposure than lapatinib. Validated in BT-474 intracranial xenograft models and trastuzumab-resistant lines. Differentiated from efflux-substrate analogs for brain metastasis research applications.

Molecular Formula C27H28ClFN8O3
Molecular Weight 567.0 g/mol
CAS No. 873837-23-1
Cat. No. B611975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-599626 Hydrochloride
CAS873837-23-1
SynonymsAC480;  AC-480;  AC 480 HCl;  AC 480 hydrochloride;  BMS599626;  BMS-599626;  BMS 599626;  BMS599626 HCl;  BMS599626 hydrochloride.
Molecular FormulaC27H28ClFN8O3
Molecular Weight567.0 g/mol
Structural Identifiers
InChIInChI=1S/C27H27FN8O3.ClH/c1-17-23(34-27(37)39-15-22-14-38-8-7-29-22)13-36-25(17)26(30-16-32-36)33-21-5-6-24-19(10-21)11-31-35(24)12-18-3-2-4-20(28)9-18;/h2-6,9-11,13,16,22,29H,7-8,12,14-15H2,1H3,(H,34,37)(H,30,32,33);1H/t22-;/m0./s1
InChIKeyCOUSSRGSHIJMMN-FTBISJDPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder.
SolubilitySoluble in DMSO, not soluble in water;  soluble in 10% HCl solution.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TAK-285 Hydrochloride Procurement Guide: A Dual HER2/EGFR Inhibitor for Preclinical Research


[(3S)-morpholin-3-yl]methyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate;hydrochloride, commonly referred to as TAK-285 hydrochloride (CAS 873837-23-1), is a small-molecule, ATP-competitive dual inhibitor of human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR/HER1) [1]. Biochemically, the compound exhibits half-maximal inhibitory concentrations (IC₅₀) of 17 nM against HER2 and 23 nM against EGFR [2]. The molecule is characterized by an indazolylpyrrolotriazine scaffold and exists as a hydrochloride salt [3].

Why Generic Substitution of TAK-285 Hydrochloride Fails: Key Pharmacological and Pharmacokinetic Distinctions


Substitution among HER2/EGFR inhibitors is not pharmacologically or pharmacokinetically equivalent, as critical parameters governing central nervous system (CNS) exposure and tumor tissue distribution vary substantially across this therapeutic class. While compounds such as lapatinib and neratinib are recognized substrates for the efflux transporters P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) [1], TAK-285 is not [2]. This functional distinction translates into quantifiable differences in brain-to-plasma exposure ratios in preclinical models. The following quantitative evidence documents where this compound's performance diverges meaningfully from its closest analogs, providing objective justification for compound-specific selection in research applications.

TAK-285 Hydrochloride: Quantitative Comparative Evidence for Scientific Selection


Brain-to-Plasma AUC Ratio: TAK-285 vs. Lapatinib vs. Neratinib in Intact BBB Rat Model

In a comparative study of brain penetration in rats with an intact blood-brain barrier (BBB), TAK-285 demonstrated a brain-to-plasma area under the curve (AUC) ratio of 0.202, compared with 0.0243 for lapatinib and 0.0263 for neratinib [1]. This represents an approximate 8.3-fold increase in relative CNS exposure over lapatinib and a 7.7-fold increase over neratinib. The researchers further noted that the AUC ratios for lapatinib and neratinib approximated the proportion of blood volume in the rat brain, suggesting that the actual brain-to-plasma AUC ratio for TAK-285 may be substantially greater than the 8-fold calculated difference [1].

CNS penetration blood-brain barrier pharmacokinetics brain metastasis

Caco-2 Permeability and Efflux Transporter Substrate Status: TAK-285 vs. Lapatinib vs. Neratinib

In Caco-2 cell monolayer assays, TAK-285 exhibited high permeability with an efflux ratio of 1.7, indicating that it is not a substrate for efflux pumps [1]. Co-incubation with the P-gp inhibitor LY335979, the BCRP inhibitor Ko143, or the dual P-gp/BCRP inhibitor GF120918 had no marked effect on the efflux ratio of TAK-285, further confirming its non-substrate status [1]. In contrast, lapatinib and neratinib showed low to medium permeability and were identified as substrates for P-gp/BCRP in the same testing system [1]. This finding was corroborated by an independent study confirming that TAK-285 is not a substrate for P-gp efflux [2].

efflux ratio Caco-2 permeability P-glycoprotein BCRP drug transport

Intracranial Xenograft Tumor Growth Inhibition: TAK-285 vs. Lapatinib in Brain Metastasis Model

In a breast cancer brain metastasis model using direct intracranial injection of BT-474-derived luciferase-expressing cells, TAK-285 showed greater inhibition of brain tumor growth compared to animals treated with lapatinib [1]. In the subcutaneous BT-474 breast cancer xenograft model, TAK-285 was as effective as lapatinib in antitumor activity [1], demonstrating that the compound maintains comparable peripheral antitumor efficacy while offering superior intracranial activity. This divergence in intracranial versus subcutaneous efficacy between the two compounds underscores the functional consequence of the efflux transporter substrate distinction.

intracranial xenograft brain metastasis tumor growth inhibition BT-474

HER Family Kinase Selectivity: TAK-285 Kinase Panel Profiling

Tested against a panel of 96 kinases, TAK-285 showed specificity for inhibition of HER family kinases [1]. The compound exhibits >10-fold selectivity for HER2/EGFR (IC₅₀ values of 17 nM and 23 nM, respectively) over HER4 (IC₅₀ of 260 nM) [2]. TAK-285 demonstrates reduced potency against a range of other kinases including MEK1 (IC₅₀ = 1.1 μM), MEK5 (IC₅₀ = 5.7 μM), c-Met (IC₅₀ = 4.2 μM), Aurora B (IC₅₀ = 1.7 μM), Lck (IC₅₀ = 2.4 μM), CSK (IC₅₀ = 4.7 μM), and Lyn B (IC₅₀ = 5.2 μM) , with no significant activity against the remaining tested kinases at concentrations up to 10 μM .

kinase selectivity HER4 off-target activity selectivity profile

Cellular Antiproliferative Activity: BT-474 HER2-Overexpressing Breast Cancer Cells

In BT-474 cells, a HER2-overexpressing human breast cancer cell line, TAK-285 inhibited cell growth with a GI₅₀ value of 17 nM (0.017 μmol/L) [1]. This activity was compared with the IC₅₀ values of 1.1 μmol/L and 20 μmol/L in A-431 (EGFR-overexpressing) and MRC-5 (normal HER2 expression) cells, respectively [1], indicating enhanced antiproliferative potency in cells with amplified HER2 expression. TAK-285 also inhibited HER2, Akt, and MAPK phosphorylation with IC₅₀ values of 9.3 nM, 15 nM, and <6.3 nM, respectively, in BT-474 cells [1].

antiproliferative BT-474 HER2-overexpressing GI50

Trastuzumab-Resistant HER2-Overexpressing Breast Cancer Model Activity

TAK-285 has been shown to overcome resistance to trastuzumab in HER2-overexpressing breast cancer models [1]. In a panel of breast cancer cell lines with differential HER2/HER3 expression, TAK-285 exhibited dose-dependent inhibition of proliferation across all cell lines tested, including those with demonstrated resistance to trastuzumab [2]. An inverse correlation was observed between sensitivity to TAK-285 (measured by IC₅₀ values) and HER2 or HER3 expression levels [2], suggesting that receptor expression status may serve as a predictive biomarker for compound activity.

trastuzumab resistance drug resistance HER2-positive breast cancer

TAK-285 Hydrochloride: Recommended Research and Preclinical Application Scenarios


Preclinical Investigation of CNS Metastasis from HER2-Positive or EGFR-Driven Tumors

Based on the 8.3-fold higher brain-to-plasma AUC ratio compared to lapatinib [1] and the non-substrate status for P-gp and BCRP efflux transporters [1][2], TAK-285 is specifically indicated for intracranial xenograft studies, including the BT-474-derived brain metastasis model where it demonstrated superior inhibition of intracranial tumor growth relative to lapatinib [2]. The compound's ability to achieve meaningful CNS exposure without efflux transporter-mediated clearance distinguishes it from alternative HER2/EGFR inhibitors in this application context.

Studies of Trastuzumab Resistance Mechanisms and Therapeutic Circumvention Strategies

TAK-285 has documented activity in trastuzumab-resistant HER2-overexpressing breast cancer models [3][4]. The compound is appropriate for mechanistic studies evaluating resistance pathways and for testing therapeutic strategies designed to overcome monoclonal antibody resistance. The inverse correlation between TAK-285 sensitivity and HER2/HER3 expression levels [4] supports its use in biomarker-stratified experimental designs.

HER2/EGFR Kinase Selectivity Profiling and Target Validation Studies

With well-characterized inhibitory activity across a 96-kinase panel [2] and >10-fold selectivity for HER2/EGFR over HER4 [5], TAK-285 serves as a reference compound for kinase selectivity studies. The compound is suitable for target validation experiments requiring a dual HER2/EGFR inhibitor with a defined off-target profile, including use as a benchmark comparator for evaluating novel chemical entities targeting the HER kinase family.

In Vivo Subcutaneous Xenograft Efficacy Studies in HER2- or EGFR-Expressing Tumors

TAK-285 has demonstrated antitumor activity in mouse and rat xenograft tumor models against cancers expressing HER2 or EGFR [2]. In the subcutaneous BT-474 breast cancer xenograft model, TAK-285 was as effective as lapatinib [2], supporting its use as a tool compound for peripheral tumor efficacy studies. The compound is suitable for comparative pharmacology experiments where CNS-sparing versus CNS-penetrant profiles need to be evaluated in parallel.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-599626 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.